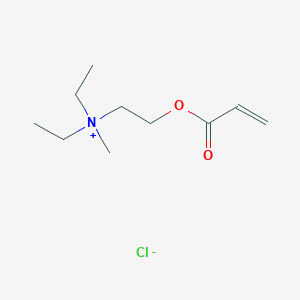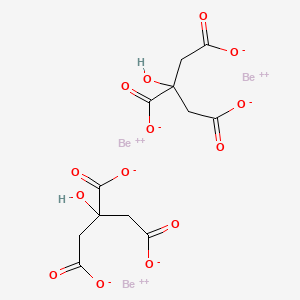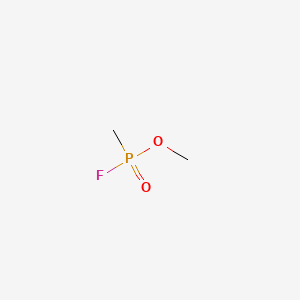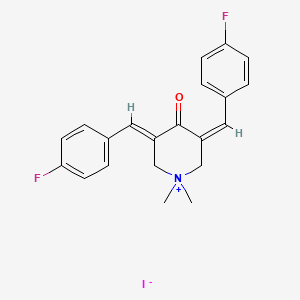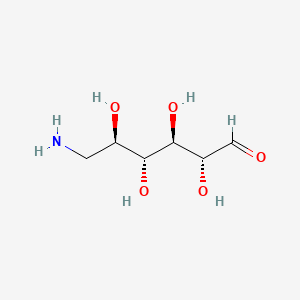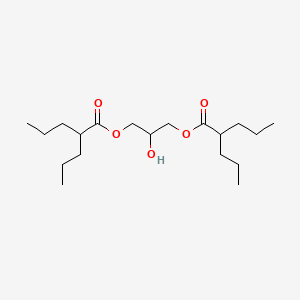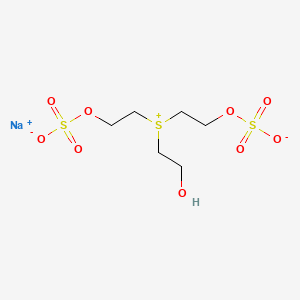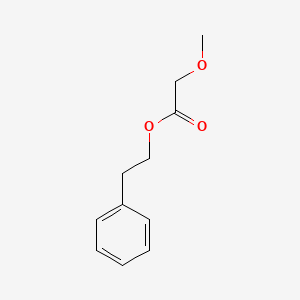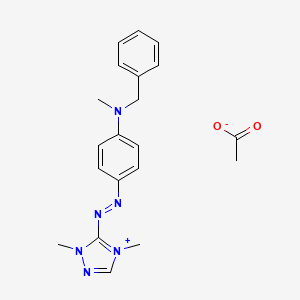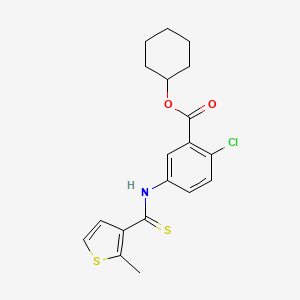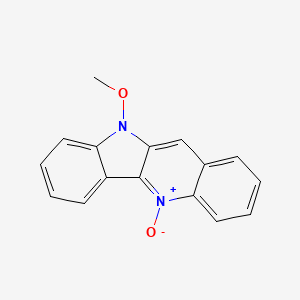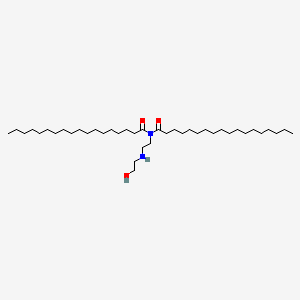![molecular formula C21H18ClN5O2 B12673143 [3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate CAS No. 125802-60-0](/img/structure/B12673143.png)
[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is a complex organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a phenol group, a purine derivative, and a propanoate ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-iodo tyrosine with methanol in the presence of thionyl chloride to form 2-amino-3-iodophenyl-propanoate. The amino group is then protected using tert-butyloxycarbonyl (t-Boc) and sodium bicarbonate in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The purine derivative can undergo reduction reactions to form dihydropurines.
Substitution: Electrophilic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydropurines and tetrahydropurines.
Substitution: Halogenated phenols and purine derivatives.
科学的研究の応用
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the purine derivative can interact with nucleic acid bases and enzymes. These interactions can modulate biological processes and pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, acetate (ester)
- Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, butanoate (ester)
Uniqueness
Phenol, 3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, propanoate (ester) is unique due to its specific ester linkage and the presence of a propanoate group, which can influence its chemical reactivity and biological activity. Compared to its acetate and butanoate analogs, the propanoate ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
特性
CAS番号 |
125802-60-0 |
|---|---|
分子式 |
C21H18ClN5O2 |
分子量 |
407.9 g/mol |
IUPAC名 |
[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C21H18ClN5O2/c1-2-17(28)29-16-10-6-9-15(11-16)24-19-18-20(26-21(22)25-19)27(13-23-18)12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |
InChIキー |
LLOOKIGRINYNMN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



